Cas no 22769-68-2 (Methyl 5-Hydroxy-2-benzimidazolecarbamate)

Methyl 5-Hydroxy-2-benzimidazolecarbamate Chemical and Physical Properties
Names and Identifiers
-
- N-(6-hydroxy-1H-benzimidazol-2-yl)-Carbamic acid methyl ester
- Carbamic acid, N-(6-hydroxy-1H-benzimidazol-2-yl)-, methyl ester
- methyl N-(6-hydroxy-1H-benzimidazol-2-yl)carbamate
- Carbamic acid, N-(5-hydroxy-1H-benzimidazol-2-yl)-, methyl ester
- Methyl (5-hydroxy-1H-benzimidazol-2-yl)carbamate
- Methyl 5-hydroxy-2-benzimidazolecarbamate
- Methyl 5-hydroxybenzimidazolecarbamate
- Methyl N-(5-hydroxy-1H-benzimidazol-2-yl)carbamate
- T56 BM DNJ CMVO1 GQ
- methyl 5-hydroxy-benzimidazole-2-yl-carbamate
- Methyl (5-hydroxy(1H)benzimidazol-2-yl)carbamate
- DTXSID1042150
- Q27107345
- (6-hydroxy-1H-benzoimidazol-2-yl)-carbamic acid methyl ester
- Carbamic acid, (5-hydroxy-1H-benzimidazol-2-yl)-, methyl ester
- 5-HBC
- 22769-68-2
- CHEBI:6852
- NS00066857
- methyl(5-hydroxy-1H-benzimidazol-2-yl)carbamate
- Methyl(6-hydroxy-1H-benzo[d]imidazol-2-yl)carbamate
- SCHEMBL5035998
- CCRIS 6820
- Methyl (6-hydroxy-1H-benzo[d]imidazol-2-yl)carbamate
- Methyl 5-hydroxy-2-benzimidazole carbamate
- 5-Hydroxy-2-methoxycarbonylaminobenzimidazole
- methyl 5-hydroxybenzimidazole-2-carbamate
- (5-hydroxy-1H-benzoimidazol-2-yl)-carbamic acid methyl ester
- Methyl 5-Hydroxy-2-benzimidazolecarbamate
-
- Inchi: InChI=1S/C9H9N3O3/c1-15-9(14)12-8-10-6-3-2-5(13)4-7(6)11-8/h2-4,13H,1H3,(H2,10,11,12,14)
- InChI Key: UINGPWWYGSJYAY-UHFFFAOYSA-N
- SMILES: COC(=O)NC1NC2C=C(O)C=CC=2N=1
Computed Properties
- Exact Mass: 207.06447
- Monoisotopic Mass: 207.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.2Ų
- XLogP3: 1.1
Experimental Properties
- Density: 1.558
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.756
- PSA: 87.24
Methyl 5-Hydroxy-2-benzimidazolecarbamate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:-20°C Freezer
Methyl 5-Hydroxy-2-benzimidazolecarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M312585-10mg |
Methyl 5-Hydroxy-2-benzimidazolecarbamate |
22769-68-2 | 10mg |
$ 221.00 | 2023-09-07 | ||
TRC | M312585-100mg |
Methyl 5-Hydroxy-2-benzimidazolecarbamate |
22769-68-2 | 100mg |
$ 1669.00 | 2023-09-07 | ||
TRC | M312585-50mg |
Methyl 5-Hydroxy-2-benzimidazolecarbamate |
22769-68-2 | 50mg |
$ 983.00 | 2023-09-07 | ||
Chemenu | CM515165-1g |
Methyl (6-hydroxy-1H-benzo[d]imidazol-2-yl)carbamate |
22769-68-2 | 97% | 1g |
$1369 | 2024-07-28 | |
A2B Chem LLC | AF75200-10mg |
Methyl (6-hydroxy-1H-benzo[d]imidazol-2-yl)carbamate |
22769-68-2 | 10mg |
$691.00 | 2024-04-20 |
Methyl 5-Hydroxy-2-benzimidazolecarbamate Related Literature
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Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
Additional information on Methyl 5-Hydroxy-2-benzimidazolecarbamate
Methyl 5-Hydroxy-2-benzimidazolecarbamate (CAS No. 22769-68-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Methyl 5-Hydroxy-2-benzimidazolecarbamate, identified by its CAS number 22769-68-2, is a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, featuring a benzimidazole core structure combined with a carbamate functional group, has garnered attention due to its potential applications in drug development and molecular biology.
The benzimidazole moiety is a well-documented pharmacophore, known for its role in various bioactive molecules. Its structural framework is characterized by a benzene ring fused to an imidazole ring, which contributes to its stability and reactivity. In particular, the presence of a hydroxyl group at the 5-position and a methyl carbamate at the 2-position introduces unique chemical properties that make this compound a valuable candidate for further investigation.
In recent years, the study of benzimidazole derivatives has seen considerable advancements, particularly in the context of their antimicrobial, antiviral, and anticancer properties. The hydroxyl group in Methyl 5-Hydroxy-2-benzimidazolecarbamate enhances its solubility and reactivity, making it more amenable to further functionalization. This characteristic is particularly useful in medicinal chemistry, where modifications to bioactive molecules are often necessary to improve their pharmacological profiles.
One of the most compelling aspects of Methyl 5-Hydroxy-2-benzimidazolecarbamate is its potential as a precursor in the synthesis of more complex pharmacological agents. Researchers have been exploring its utility in generating novel compounds that exhibit enhanced biological activity. For instance, studies have shown that derivatives of this molecule can interact with specific biological targets, leading to therapeutic effects. The versatility of the benzimidazole core allows for modifications that can fine-tune these interactions, making it a promising scaffold for drug discovery.
The carbamate group in Methyl 5-Hydroxy-2-benzimidazolecarbamate also plays a crucial role in its chemical behavior. Carbamates are known for their ability to form hydrogen bonds and participate in various biochemical reactions. This functional group can be further modified to introduce additional biological activities or to enhance binding affinity to target proteins. Such modifications are essential in the development of drugs that require precise interactions with biological systems.
Recent research has highlighted the importance of understanding the structural-activity relationships (SAR) of benzimidazole derivatives. By systematically varying different parts of the molecule, scientists can gain insights into how structural changes affect biological activity. Methyl 5-Hydroxy-2-benzimidazolecarbamate serves as an excellent starting point for such studies due to its well-defined structure and accessible functional groups. This has led to several novel derivatives that show promise in preclinical trials.
In addition to its pharmaceutical applications, Methyl 5-Hydroxy-2-benzimidazolecarbamate has found utility in chemical research as a building block for more complex molecules. Its stability and reactivity make it suitable for use in synthetic chemistry, where it can be incorporated into larger structures through various reaction pathways. This has opened up new avenues for the development of advanced materials and functional chemicals.
The synthesis of Methyl 5-Hydroxy-2-benzimidazolecarbamate involves multi-step processes that require careful optimization to ensure high yields and purity. Modern synthetic techniques have enabled researchers to produce this compound efficiently, making it more accessible for further study. Advances in catalysis and green chemistry have also contributed to more sustainable methods for its synthesis, aligning with global efforts to reduce environmental impact.
The biological activity of Methyl 5-Hydroxy-2-benzimidazolecarbamate has been extensively studied in recent years. Researchers have focused on its potential as an antimicrobial agent, finding that it can inhibit the growth of various bacteria and fungi. This has been attributed to its ability to disrupt essential cellular processes in microorganisms. Additionally, studies suggest that it may have antiviral properties, making it a candidate for developing new treatments against viral infections.
The compound's interaction with biological targets has been investigated using computational methods and experimental approaches. These studies have provided valuable insights into how Methyl 5-Hydroxy-2-benzimidazolecarbamate interacts with proteins and other biomolecules. Such information is crucial for designing drugs that can effectively target specific diseases without causing adverse effects.
In conclusion, Methyl 5-Hydroxy-2-benzimidazolecarbamate (CAS No. 22769-68-2) is a versatile compound with significant potential in pharmaceutical and chemical research. Its unique structure and functional groups make it an excellent candidate for developing novel bioactive molecules. The ongoing research into this compound highlights its importance as a building block for future drugs and materials. As scientific understanding continues to evolve, Methyl 5-Hydroxy-2-benzimidazolecarbamate is likely to remain at the forefront of innovation in this field.
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